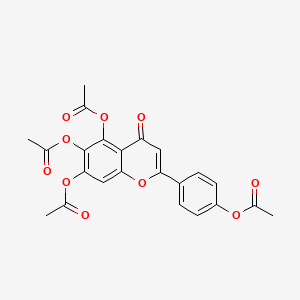

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate

描述

Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate: is a derivative of flavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of four hydroxyl groups at positions 4’, 5, 6, and 7, which are acetylated to form tetraacetate. Flavonoids, including flavones, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate typically involves the acetylation of flavone, 4’,5,6,7-tetrahydroxy-. The process begins with the extraction of flavone from natural sources or its synthesis through organic reactions such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement . The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The acetylation reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress .

化学反应分析

Types of Reactions: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups.

Major Products:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Hydroxylated flavone derivatives.

Substitution: Various substituted flavone derivatives depending on the nucleophile used.

科学研究应用

Chemical and Biological Research

Chemical Applications:

- Synthesis Precursor: Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate serves as a precursor for synthesizing other flavonoid derivatives. Its structural characteristics allow researchers to explore the reactivity and properties of flavonoids in organic chemistry.

- Model Compound: It is utilized as a model compound for studying flavonoid chemistry, particularly in understanding the effects of hydroxyl and acetyl groups on biological activity.

Biological Activities:

- Antioxidant Properties: This compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This mechanism is crucial for its potential therapeutic applications in preventing oxidative damage .

- Anti-inflammatory Effects: Research indicates that this compound inhibits pro-inflammatory cytokines and enzymes, making it valuable in studying inflammatory processes .

Medical Applications

Therapeutic Potential:

- Anticancer Activity: Preclinical studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways such as NF-κB and MAPK . Its unique structure enhances bioavailability, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects: Flavone derivatives are being explored for their neuroprotective properties, which may help in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Industrial Applications

Dietary Supplements:

- This compound is incorporated into dietary supplements due to its health benefits. Its antioxidant properties are particularly appealing for formulations aimed at enhancing overall health and wellness.

Cosmetic Industry:

- The compound is also investigated for use in cosmetics owing to its antioxidant capabilities. It may help protect skin from oxidative damage caused by environmental stressors.

Case Studies and Research Findings

Several studies have documented the effects of flavonoids similar to this compound:

- A study highlighted the antioxidant mechanisms of various flavonoids showing that structural variations significantly influence their efficacy in scavenging free radicals and inhibiting inflammatory mediators .

- Another research focused on the synthesis of fluorinated derivatives of flavones which exhibited enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts. This underscores the importance of structural modifications in developing effective therapeutic agents .

作用机制

The mechanism of action of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as NF-κB and MAPK.

相似化合物的比较

Apigenin (4’,5,7-trihydroxyflavone): Known for its anti-inflammatory and anticancer properties.

Luteolin (3’,4’,5,7-tetrahydroxyflavone): Exhibits strong antioxidant and neuroprotective activities.

Chrysin (5,7-dihydroxyflavone): Used for its anxiolytic and anti-inflammatory effects.

Uniqueness: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is unique due to its tetraacetate structure, which enhances its lipophilicity and bioavailability. This structural modification allows for better absorption and distribution in biological systems, making it a valuable compound for therapeutic applications .

生物活性

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate is a complex flavonoid derivative known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features four hydroxyl groups at positions 4', 5, 6, and 7, which are acetylated. This unique structure enhances its lipophilicity and bioavailability compared to other flavonoids. The compound's chemical formula is CHO with a molecular weight of 366.34 g/mol.

1. Antioxidant Activity

Flavone derivatives are well-recognized for their antioxidant properties. The tetraacetate form exhibits significant free radical scavenging abilities, which help reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Mechanism of Action : The compound scavenges free radicals and inhibits lipid peroxidation. It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

- Key Findings : Studies have shown that this compound can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models.

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism of Action : The compound modulates several signaling pathways involved in cell proliferation and survival, including the NF-κB and MAPK pathways. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies

Several studies have investigated the biological activity of flavone derivatives:

- Antioxidant Study : A study demonstrated that flavone tetraacetate significantly reduced oxidative stress markers in liver cells exposed to toxins .

- Anti-inflammatory Effects : In vitro studies indicated that the compound inhibited TNF-α production in macrophages by blocking NF-κB activation .

- Anticancer Research : Preclinical trials showed that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .

Comparative Analysis with Other Flavonoids

The biological activities of this compound can be compared with other notable flavonoids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Flavone Tetraacetate | High | High | High |

| Apigenin | Moderate | High | Moderate |

| Luteolin | High | Very High | High |

| Quercetin | High | Moderate | Very High |

常见问题

Q. Basic Synthesis & Characterization

Q: What are the established synthetic routes for preparing Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate, and how do reaction conditions influence yield? A: The tetraacetate derivative is synthesized via acetylation of its parent flavone (e.g., scutellarein, 4',5,6,7-tetrahydroxyflavone) using acetic anhydride in the presence of a catalyst like pyridine or HSO. Yield optimization requires strict control of stoichiometry (excess acetic anhydride) and reaction time (typically 4–6 hours at 60–80°C). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted reagents and byproducts .

Q. Advanced Synthesis

Q: How can regioselective acetylation of polyhydroxyflavones be achieved to minimize side products? A: Regioselectivity is influenced by steric hindrance and hydroxyl group reactivity. For 4',5,6,7-tetrahydroxyflavone, the 5- and 7-hydroxyls are more reactive due to their positions on the A-ring. Using mild acylating agents (e.g., acetyl chloride in dichloromethane) and low temperatures (0–5°C) can favor stepwise acetylation. Monitoring via TLC or HPLC ensures intermediate isolation .

Q. Basic Analytical Methods

Q: What standard analytical techniques validate the purity and structure of this tetraacetate derivative? A: Key techniques include:

- HPLC : Reverse-phase C18 columns with UV detection at 254–280 nm to assess purity (>98%) .

- NMR : H and C NMR confirm acetylation (δ ~2.3 ppm for acetate protons; carbonyl carbons at ~168–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H] at m/z 484.44 for CHO) .

Q. Advanced Analytical Challenges

Q: How can structural isomers or degradation products of this compound be resolved during analysis? A: Degradation products (e.g., deacetylated intermediates) are separable via:

- HPLC with gradient elution : Methanol/water or acetonitrile/water gradients resolve polar degradation products.

- LC-MS/MS : Identifies fragmentation patterns unique to each isomer.

- Stability-indicating assays : Forced degradation studies under heat, light, and pH extremes reveal degradation pathways .

Q. Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary bioactivity screening of this compound? A: Common assays include:

- Antioxidant activity : DPPH or ABTS radical scavenging assays (IC values compared to ascorbic acid).

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Q. Advanced Mechanistic Studies

Q: How can researchers elucidate the molecular targets of this flavone derivative in signaling pathways? A: Techniques include:

- Western blotting : Assess phosphorylation of kinases (e.g., MAPK, PI3K/Akt).

- RNA-seq or qPCR : Identify differentially expressed genes in treated vs. control cells.

- Molecular docking : Predict interactions with proteins like NF-κB or Keap1-Nrf2 .

Q. Stability & Degradation

Q: What factors influence the stability of this compound under storage? A: Stability is affected by:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- pH : Degrades rapidly in alkaline conditions (pH >8), forming deacetylated products.

- Light : UV exposure accelerates oxidation; use light-protected containers .

Q. Data Contradiction Analysis

Q: How to address discrepancies in reported bioactivity data across studies? A: Contradictions often arise from:

- Purity variability : Validate compound purity via HPLC before assays.

- Cell line specificity : Test multiple cell lines (e.g., primary vs. immortalized).

- Assay conditions : Standardize protocols (e.g., serum-free media, incubation time) .

Q. Structure-Activity Relationship (SAR)

Q: How does acetylation of hydroxyl groups alter bioactivity compared to the parent flavone? A: Acetylation typically:

- Enhances lipophilicity : Improves membrane permeability (e.g., higher Caco-2 cell uptake).

- Reduces antioxidant activity : Masking hydroxyl groups diminishes radical scavenging.

- Modulates enzyme inhibition : Acetylated forms may show altered binding to targets like xanthine oxidase .

Q. Advanced SAR & Derivatives

Q: What computational methods predict the activity of novel derivatives of this flavone? A: Use:

- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Molecular dynamics simulations : Study binding stability to targets (e.g., 50 ns simulations on GROMACS).

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .

属性

IUPAC Name |

[4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJEQWEVJCHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152000 | |

| Record name | Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-46-7 | |

| Record name | 5,6,7-Tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarein tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLAREIN TETRAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7122SAL3XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。